molecular formula C20H23F3 B14307280 Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- CAS No. 113743-16-1

Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-

Cat. No.: B14307280
CAS No.: 113743-16-1
M. Wt: 320.4 g/mol
InChI Key: MJZKIWNNYAJOGU-UHFFFAOYSA-N
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Description

Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a 2-(4-pentylphenyl)ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- typically involves multiple steps. One common route includes the Friedel-Crafts alkylation of benzene with 4-pentylbenzyl chloride to form 1-(4-pentylphenyl)ethylbenzene. This intermediate is then subjected to a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like sulfuric acid or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Nitro, sulfonic acid, or halogenated derivatives.

Scientific Research Applications

Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)-
  • Benzene, 1-[2-(4-ethylphenyl)ethyl]-4-(trifluoromethyl)-
  • Benzene, 1-[2-(4-propylphenyl)ethyl]-4-(trifluoromethyl)-

Uniqueness

Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The trifluoromethyl group also imparts distinct electronic effects, making this compound valuable for specific applications where these properties are desired.

Properties

CAS No.

113743-16-1

Molecular Formula

C20H23F3

Molecular Weight

320.4 g/mol

IUPAC Name

1-pentyl-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C20H23F3/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21,22)23/h6-9,12-15H,2-5,10-11H2,1H3

InChI Key

MJZKIWNNYAJOGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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